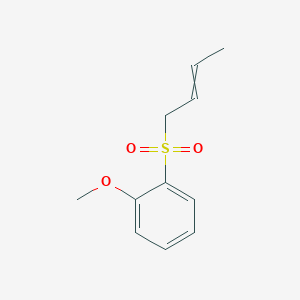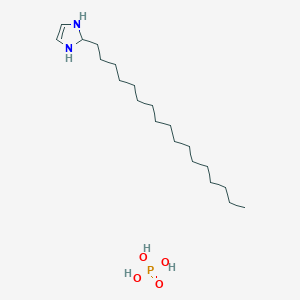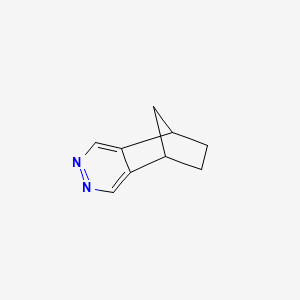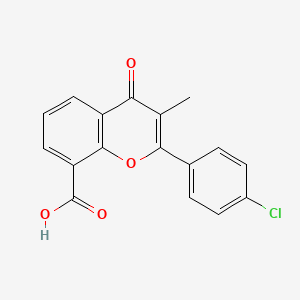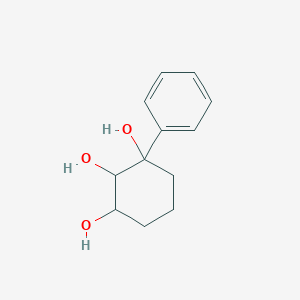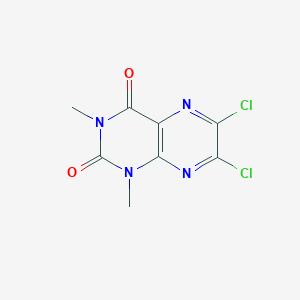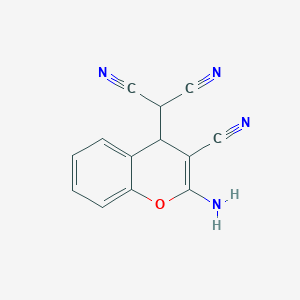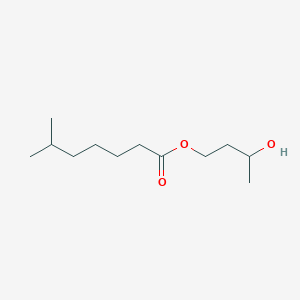
3-Hydroxybutyl 6-methylheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl 6-methylheptanoate can be achieved through the esterification of 6-methylheptanoic acid with 3-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enzymatic catalysts, such as lipases, can also be explored to achieve a more environmentally friendly and efficient synthesis.
化学反応の分析
Types of Reactions
3-Hydroxybutyl 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
科学的研究の応用
3-Hydroxybutyl 6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of 3-Hydroxybutyl 6-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Hydroxybutyl acetate
- 6-Methylheptanoic acid
- 3-Hydroxybutyl 3-hydroxybutyrate
Uniqueness
3-Hydroxybutyl 6-methylheptanoate is unique due to its specific ester structure, which combines the properties of both 3-hydroxybutanol and 6-methylheptanoic acid. This unique combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
89457-33-0 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
3-hydroxybutyl 6-methylheptanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)6-4-5-7-12(14)15-9-8-11(3)13/h10-11,13H,4-9H2,1-3H3 |
InChIキー |
IOAAFZMANYEJME-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC(=O)OCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)
![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
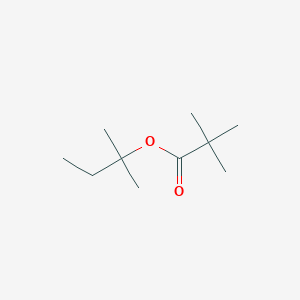
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
